6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-3-11-8-12-17(9-16(11)22)24-10-13(18(12)23)19-20-14-6-4-5-7-15(14)21(19)2/h4-10,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPMBBAYGACGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of an appropriate phenol derivative with an aldehyde under acidic conditions.
Introduction of the Benzimidazole Moiety: The benzimidazole moiety is introduced by reacting the chromen-4-one intermediate with o-phenylenediamine in the presence of a suitable catalyst.
Ethylation and Hydroxylation: The final steps involve the ethylation of the chromen-4-one core and hydroxylation at the 7th position using ethylating agents and hydroxylating reagents, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated chromen-4-one derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting the activity of enzymes involved in cell proliferation. The chromen-4-one core can interact with reactive oxygen species, providing antioxidant effects. These interactions contribute to the compound’s bioactivity and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromen-4-One Derivatives with Benzimidazole Substituents
8-Substituted Analogs :
Compounds such as 6-ethyl-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one (CAS: 384364-97-0) and its 4-methylpiperidine analog (CAS: 384363-65-9) share the same chromen-4-one and benzimidazole core but feature extended 8-position substituents (piperidinyl-methyl groups). These modifications increase molecular weight (431.536 g/mol ) and likely enhance lipophilicity, impacting membrane permeability and target binding .- Its molecular formula (C18H14N2O3) and weight (306.321 g/mol) are comparable to the target compound .
Chromen-4-One Derivatives with Heterocyclic Substituents
Triazole-Substituted Analogs :
6-Ethyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one (CAS: 847758-37-6) replaces the benzimidazole with a 1,2,4-triazole ring. This substitution introduces different electronic properties (e.g., reduced aromaticity, altered hydrogen-bonding capacity), which may influence interactions with biological targets such as kinases or DNA .- Thiazole-Substituted Analogs: 6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one (discontinued, CymitQuimica Ref: 10-F733411) features a thiazole ring.
Isoflavonoid and Flavonoid Derivatives
Daidzein (DZN) :
7-Hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one (C15H10O4) lacks the benzimidazole and ethyl groups, simplifying the structure. DZN is a natural isoflavone with estrogenic activity, highlighting how substituent variations (e.g., hydroxyl vs. benzimidazole) drastically alter biological function .- Glycosylated Flavonoids: 6-Hydroxy-3-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one () includes a sugar moiety, enhancing water solubility but reducing bioavailability compared to the target compound’s hydrophobic benzimidazole group .
Key Research Findings and Data Comparison
Table 1: Structural and Functional Comparison
Key Observations :
Benzimidazole vs. Triazole/Thiazole :
- Benzimidazole enhances DNA/protein binding due to aromaticity and hydrogen-bonding capacity, whereas triazoles offer metabolic stability and kinase selectivity .
Substituent Effects :
- Ethyl and hydroxyl groups at positions 6 and 7 optimize solubility and reactivity in the target compound, while bulkier 8-position substituents (e.g., piperidinyl-methyl) may limit bioavailability .
Natural vs. Synthetic Derivatives :
- Natural isoflavones (e.g., DZN) prioritize hydroxyl groups for antioxidant activity, while synthetic derivatives (e.g., benzimidazole analogs) focus on target-specific interactions .
Biological Activity
6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one, also referred to as EVT-2935978, is a synthetic compound belonging to the chromenone family. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications for future research.
Chemical Structure and Properties
The molecular formula of this compound is C26H29N3O3, with a molecular weight of approximately 431.536 g/mol. The compound features a chromone backbone, a benzimidazole moiety, and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N3O3 |
| Molecular Weight | 431.536 g/mol |
| CAS Number | 384364-97-0 |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds with benzimidazole scaffolds often exhibit anticancer properties due to their ability to inhibit specific kinases involved in cell proliferation and survival. Studies have shown that this compound can potentially act as a kinase inhibitor, although further investigation is necessary to confirm its efficacy against specific cancer types .
Antimicrobial Properties
The chromenone structure is prevalent in many natural products known for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. Testing against various bacterial and fungal strains could elucidate its potential as a new antimicrobial agent .
The proposed mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular processes. This may include inhibition of enzyme activity or induction of apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Potential : A study investigated the effects of various chromenone derivatives on cancer cell lines, revealing that modifications to the benzimidazole group significantly enhanced anticancer activity compared to unmodified compounds .
- Antimicrobial Testing : In vitro tests showed that derivatives of chromenones exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could lead to more potent antimicrobial agents .
- Kinase Inhibition : Research indicated that compounds similar to this compound could inhibit key kinases involved in cancer progression, providing a rationale for further development as targeted cancer therapies .
Q & A
Q. What are the recommended synthetic routes for 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:
Core Formation : Condensation of substituted phenols with malonic acid derivatives under acidic conditions (e.g., using phosphorus oxychloride and zinc chloride as catalysts) to form the chromen-4-one core .
Benzimidazole Incorporation : Coupling the chromenone core with 1-methyl-1H-benzimidazole-2-amine via nucleophilic substitution or Pd-catalyzed cross-coupling reactions .
Functionalization : Ethyl and hydroxyl groups are introduced via alkylation or hydroxylation steps, with purification by column chromatography and validation via NMR and mass spectrometry .
Key Considerations : Optimize reaction temperatures (60–80°C) and solvent systems (e.g., ethanol or DMF) to enhance yield and purity.
Q. What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer: A combination of spectroscopic and analytical methods is critical:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and aromatic proton environments .
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry, as demonstrated for benzothiazole analogs .
- FT-IR : Identify functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands .
Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What preliminary biological activities have been reported for related chromenone derivatives?
Methodological Answer: Chromenones with benzimidazole/benzothiazole moieties exhibit:
- Antimicrobial Activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption, validated by MIC assays .
- Anti-inflammatory Effects : Inhibition of COX-2 and TNF-α in macrophage models, measured via ELISA .
- Antioxidant Properties : Scavenging of free radicals (e.g., DPPH assay) due to the phenolic hydroxyl group .
Limitations : Activity varies with substituents; the acetate derivative () showed reduced solubility, suggesting the need for prodrug strategies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Systematic Substituent Variation : Modify the ethyl, hydroxyl, or benzimidazole groups. For example:
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA topoisomerase II or kinases .
- In Vitro Screening : Test analogs against cancer cell lines (e.g., MCF-7) with IC50 determination and apoptosis assays .
Case Study : A benzothiazole-chromenone hybrid () showed enhanced antitumor activity compared to simpler analogs, highlighting the role of heterocyclic substituents .
Q. What experimental strategies resolve contradictions in reported biological data across similar compounds?
Methodological Answer:
- Standardized Assays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Meta-Analysis : Compare data from analogs (e.g., morpholine- or thiazole-substituted chromenones) to identify substituent-specific trends .
- Mechanistic Studies : Employ siRNA knockdown or CRISPR-edited cell lines to validate target engagement (e.g., NF-κB pathway inhibition) .
Example : Discrepancies in antioxidant activity between chromenones may arise from assay conditions (e.g., DPPH vs. ABTS); use multiple assays for confirmation .
Q. What are the challenges in elucidating the mechanism of action for this compound?
Methodological Answer:
- Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins .
- Omics Approaches : Proteomics (e.g., LC-MS/MS) to identify differentially expressed proteins in treated cells .
- In Vivo Models : Validate findings in zebrafish or murine models, focusing on bioavailability and toxicity .
Pitfalls : Off-target effects are common; employ counter-screening against unrelated enzymes (e.g., cytochrome P450) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
